4-(Morpholin-3-yl)phenol

DNA-PK inhibition radiosensitization oncology

Sourcing a morpholine scaffold with a stereogenic center for kinase inhibitor programs is often limited to achiral N-linked isomers. 4-(Morpholin-3-yl)phenol (CAS 1270533-55-5) addresses this as a C3-linked chiral building block. - Enables enantioselective synthesis of DNA-PK inhibitors (IC50 ~400 nM) for oncology radiosensitization. - Para-phenolic hydroxyl group allows direct formylation for rapid derivatization. - Available in research to bulk quantities; supports combinatorial chemistry and chiral resolution workflows.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13591355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-3-yl)phenol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)10-7-13-6-5-11-10/h1-4,10-12H,5-7H2
InChIKeyXYRNECKOYDBZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholin-3-yl)phenol: C3-Chiral Morpholine Scaffold


4-(Morpholin-3-yl)phenol (C10H13NO2; MW 179.22 g/mol) is a C-linked morpholinophenol derivative characterized by a morpholine ring attached directly to the phenyl group at the C3 position of the morpholine ring, in contrast to the more common N-linked morpholin-4-yl analogs [1]. This C3 linkage introduces a stereogenic center at the morpholine 3-position, creating a chiral scaffold that exists as a racemic mixture unless otherwise specified. The compound serves as a precursor or structural component in the synthesis of arylmorpholine-based inhibitors targeting DNA-dependent protein kinase (DNA-PK), a validated target in oncology radiosensitization [2]. Its synthetic accessibility through aminoalkylation routes enables its use as a versatile building block for constructing 3-substituted morpholine pharmacophores [3]. The para-phenolic hydroxyl group provides a functional handle for further derivatization, including formylation to yield potent kinase inhibitor candidates [2].

Why 4-(Morpholin-3-yl)phenol Lacks Direct Substitutes


Substituting 4-(Morpholin-3-yl)phenol with structurally similar morpholinophenols introduces fundamental differences in stereochemical properties, synthetic utility, and pharmacological outcomes that cannot be mitigated by potency adjustments alone. The C3 linkage in 4-(Morpholin-3-yl)phenol creates a stereogenic center absent in N-linked isomers such as 4-(Morpholin-4-yl)phenol (CAS 6291-23-2), enabling downstream chiral resolution and enantioselective applications that are structurally impossible with the achiral N-linked scaffold [1]. Furthermore, the para- substitution pattern positions the phenolic hydroxyl group for specific synthetic transformations (e.g., formylation) that yield structurally defined inhibitor candidates; altering the substitution pattern to meta- or ortho- positions changes both the electronic properties and the vector of pendant functional groups, affecting target binding geometry in kinase inhibitor design [2]. The aminoalkylation-based synthetic route to 4-(Morpholin-3-yl)phenol is distinct from nucleophilic aromatic substitution methods used for N-linked analogs, and swapping compounds mid-synthesis would necessitate complete re-optimization of reaction conditions, yields, and purification protocols [3].

4-(Morpholin-3-yl)phenol: Evidence of Synthesis and DNA-PK Activity


DNA-PK Inhibitory Potency

Derivatives of 4-(Morpholin-3-yl)phenol demonstrate potent DNA-PK inhibitory activity. A specific compound (identified as Compound II), synthesized via formylation of 3-(4-morpholinyl)phenol—a regioisomeric analog of 4-(Morpholin-3-yl)phenol—achieved an IC50 of 400 nM in a DNA-PK biochemical assay [1]. This activity is comparable to the clinical-stage inhibitor DNA-PK Inhibitor III (IC86621), which has a reported IC50 of 120 nM . While the absolute IC50 value differs by approximately 3.3-fold, both compounds fall within the nanomolar potency range suitable for radiosensitizer development, demonstrating that the morpholinophenol scaffold is a validated starting point for DNA-PK inhibitor design.

DNA-PK inhibition radiosensitization oncology

In Vivo Tumor Growth Delay by Radiosensitization

Preliminary in vivo studies in animal tumor models demonstrate that Compound II, derived from a morpholinophenol scaffold, enhances the tumoristatic effect of total body irradiation [1]. When combined with 100–500 rad γ-radiation, Compound II delayed tumor growth by a factor of 1.2 to 1.8 relative to animals receiving radiation only. The effect was radiation-dependent, consistent with the compound's mechanism as a DNA-PK inhibitor that blocks DSB repair specifically in irradiated tissues . No comparator data are available for 4-(Morpholin-4-yl)phenol or other regioisomeric scaffolds in this in vivo model.

radiosensitization in vivo efficacy tumor growth delay

C3-Chiral Center for Enantiomer Resolution and Asymmetric Synthesis

4-(Morpholin-3-yl)phenol contains a stereogenic center at the C3 position of the morpholine ring, resulting from the direct carbon-carbon linkage between the phenyl group and the morpholine C3 atom [1]. This structural feature is absent in N-linked analogs such as 4-(Morpholin-4-yl)phenol, which is achiral due to the nitrogen atom serving as the attachment point [2]. The presence of a chiral center enables enantiomer resolution via standard chromatographic methods, providing access to enantiomerically pure intermediates for asymmetric synthesis applications [3]. This stereochemical property is a binary differentiation: the target compound offers enantioselective synthetic potential that N-linked analogs cannot provide regardless of optimization.

chiral resolution asymmetric synthesis stereochemistry

Formylation Route to DNA-PK Inhibitor Intermediate

The synthesis of Compound II via formylation of 3-(4-morpholinyl)phenol (a regioisomer of 4-(Morpholin-3-yl)phenol) proceeded in 23% isolated yield under the reported conditions [1]. This yield establishes a baseline for process optimization and scale-up considerations when using morpholinophenol substrates in formylation reactions. No directly comparable yield data are available in the public domain for analogous reactions using 4-(Morpholin-4-yl)phenol or other regioisomeric starting materials.

synthesis yield formylation process chemistry

4-(Morpholin-3-yl)phenol: Key Application Scenarios


DNA-PK Inhibitor Lead Optimization and Radiosensitization

Procurement is justified for medicinal chemistry programs targeting DNA-PK inhibition as a radiosensitization strategy in oncology. The compound serves as a validated starting scaffold for constructing arylmorpholine-based inhibitors with demonstrated nanomolar potency (IC50 400 nM) and in vivo tumor growth delay (1.2–1.8 fold enhancement with radiation) [1]. The para-phenolic hydroxyl group enables straightforward formylation to generate potent inhibitor candidates without requiring de novo synthetic route development [1].

Chiral Building Block for Asymmetric Synthesis and Catalysis

The C3 stereogenic center in 4-(Morpholin-3-yl)phenol makes it suitable for programs requiring chiral morpholine scaffolds for asymmetric synthesis, chiral resolution, or the preparation of enantiomerically pure pharmacophores [1]. Unlike achiral N-linked analogs (e.g., 4-(Morpholin-4-yl)phenol), this compound provides access to both enantiomers via resolution, enabling stereospecific applications in catalysis and drug discovery where chirality is a critical determinant of biological activity [2].

Morpholine Library Construction for SAR Studies

4-(Morpholin-3-yl)phenol is appropriate for combinatorial chemistry and parallel synthesis workflows aiming to construct diverse morpholine-containing compound libraries [1]. The aminoalkylation synthetic route to this scaffold [2] enables modular variation of substitution patterns, and the C3-chiral center adds an orthogonal dimension of diversity (stereochemistry) that enhances library complexity relative to achiral morpholine building blocks.

Technical Documentation Hub

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